molecular formula C11H12O3 B8757887 (E)-methyl 3-(3-methoxyphenyl)acrylate

(E)-methyl 3-(3-methoxyphenyl)acrylate

Cat. No.: B8757887
M. Wt: 192.21 g/mol
InChI Key: NDMAAKFMVKZYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(3-methoxyphenyl)acrylate (CAS 38693-90-2) is an α,β-unsaturated ester characterized by a methoxy group at the 3-position of the phenyl ring and a methyl ester group at the acrylate moiety. It is synthesized via palladium-catalyzed oxidative Heck reactions or direct C–H functionalization strategies, often yielding isomer mixtures (e.g., E/Z ratios) . This compound is industrially relevant, with a purity of ≥99% and applications in agrochemicals, pharmaceuticals, and organic intermediates . Its structure enables diverse reactivity, including participation in cycloadditions and coordination chemistry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-8H,1-2H3

InChI Key

NDMAAKFMVKZYIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-methyl 3-(3-methoxyphenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of m-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of methyl m-methoxycinnamate often employs more efficient and environmentally friendly methods. For instance, the Heck reaction, which involves the coupling of aryl halides with olefins, can be used. This method utilizes palladium catalysts and is known for its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: (E)-methyl 3-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(E)-methyl 3-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl m-methoxycinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Position Effects :

  • The 3-methoxy derivative exhibits lower crystallinity (oil form) compared to the 4-methoxy analog, which forms stable crystals . This positional difference also impacts bioactivity; 4-methoxy derivatives show moderate α-glucosidase inhibition, while 3-methoxy variants are prioritized in antimicrobial studies .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., (E)-ethyl 3-(4-methoxyphenyl)acrylate) generally exhibit higher molecular weights (206.2 g/mol vs. 192.2 g/mol for methyl) but similar reactivity .

Biological Activity: Antimicrobial Activity: D24, a 3-methoxy derivative with a halogenated side chain, demonstrates superior in vitro and in vivo antibacterial activity (MIC: 2 μg/mL against Xanthomonas oryzae) compared to simpler acrylates . Antioxidant Potential: 4-Hydroxy methyl cinnamate (methyl(E)-3-(4-hydroxyphenyl)acrylate) shows notable radical scavenging activity, absent in 3-methoxy analogs .

Synthetic Efficiency :

  • Palladium-catalyzed methods yield 51–72% for (E)-methyl 3-(3-methoxyphenyl)acrylate, while trifluoromethyl derivatives (E-3n) achieve higher yields (82%) due to stabilized intermediates .
  • Halogenated derivatives (e.g., D24) require multi-step synthesis but offer enhanced bioactivity .

Physicochemical Properties :

  • Solubility : Methoxy and ethoxy groups improve solubility in organic solvents, but trifluoromethyl groups reduce polarity, favoring lipid membrane interactions .
  • Thermal Stability : Melting points correlate with molecular symmetry; 4-methoxy derivatives (e.g., methyl 3-(4-methoxyphenyl)acrylate) melt at higher temperatures than 3-methoxy isomers .

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